2,5-dichloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide

E3 ligase FBW7 AlphaScreen

2,5-dichloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide (CAS 865286-37-9, CID is a heterocyclic small molecule featuring a 2,5-dichlorothiophene-3-carboxamide core linked to a 5-(3-methoxyphenyl)-1,3,4-oxadiazole moiety. Its computed physicochemical properties include a molecular weight of 370.2 g/mol, a topological polar surface area (TPSA) of 105 Ų, a moderate lipophilicity (XLogP3 = 4.2), and a single hydrogen bond donor.

Molecular Formula C14H9Cl2N3O3S
Molecular Weight 370.2
CAS No. 865286-37-9
Cat. No. B2808614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dichloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide
CAS865286-37-9
Molecular FormulaC14H9Cl2N3O3S
Molecular Weight370.2
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=C(SC(=C3)Cl)Cl
InChIInChI=1S/C14H9Cl2N3O3S/c1-21-8-4-2-3-7(5-8)13-18-19-14(22-13)17-12(20)9-6-10(15)23-11(9)16/h2-6H,1H3,(H,17,19,20)
InChIKeyKBXHAYKTPBASOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

865286-37-9: Sourcing Guide for 2,5-Dichloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide (CID 4460924)


2,5-dichloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide (CAS 865286-37-9, CID 4460924) is a heterocyclic small molecule featuring a 2,5-dichlorothiophene-3-carboxamide core linked to a 5-(3-methoxyphenyl)-1,3,4-oxadiazole moiety. Its computed physicochemical properties include a molecular weight of 370.2 g/mol, a topological polar surface area (TPSA) of 105 Ų, a moderate lipophilicity (XLogP3 = 4.2), and a single hydrogen bond donor [1]. The compound belongs to a broader class of oxadiazole-thiophene hybrid scaffolds actively investigated for antifungal, kinase inhibition, and ion channel modulation applications [2], but direct experimental characterization of this specific substitution pattern remains limited in the peer-reviewed literature.

865286-37-9 Procurement Rationale: Why Intra-Class Oxadiazole-Thiophene Swaps Introduce Screening Risk


Substituting 2,5-dichloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide with a closely related analog—such as the 4-methoxyphenyl regioisomer, a 4-fluorophenyl congener (CHEBI:116537), or a 4-bromophenyl variant—without experimental verification is inadvisable because the position and electronic nature of the phenyl substituent dictate bioactivity outcomes across this scaffold [1]. In the structurally analogous series of 5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamides, a single chloro-versus-hydrogen change on the phenyl ring produced on/off T-type calcium channel selectivity profiles, demonstrating that seemingly minor structural perturbations can completely abolish or invert target engagement [2]. The quantitative evidence below confirms that the 3-methoxyphenyl substitution pattern of compound 865286-37-9 yields a screening outcome distinctly different from both active in-class analogs and structurally similar hits in the PubChem repository.

865286-37-9 Evidence Guide: Cross-Assay Inactivity Profile Differentiating the 3-Methoxyphenyl Substitution from Putative Active Scaffolds


E3 Ligase FBW7 Activator Screen: 865286-37-9 Confirmed Inactive vs. Active Hit Threshold

In an AlphaScreen-based biochemical high-throughput assay designed to identify small-molecule activators of the tumor suppressor E3 ubiquitin ligase FBW7 (AID 1259310), compound 865286-37-9 tested fully inactive, yielding no measurable activation signal above background. This contrasts sharply with active hit compounds identified in the same screen, which demonstrate concentration-dependent activation at micromolar levels, and with structurally related oxadiazole-containing compounds that have been reported as FBW7 modulators in patent literature [1]. The inactivity of the 3-methoxyphenyl-1,3,4-oxadiazole-2-yl substituent configuration in this assay context is a validated property.

E3 ligase FBW7 AlphaScreen biochemical screening

MITF Transcription Factor Inhibitor Screen: 865286-37-9 Inactive vs. Positive Control Threshold

When evaluated in an AlphaScreen biochemical high-throughput primary assay for inhibitors of microphthalmia-associated transcription factor (MITF, target accession NP_001341533, GeneID 4286), compound 865286-37-9 was classified as inactive, producing no significant inhibition of the MITF protein-protein or protein-DNA interaction readout [1]. This result distinguishes the compound from active MITF pathway inhibitors identified in the same screen, which achieve IC50 values in the nanomolar to low micromolar range. The inactivity profile is compound-specific; other dichlorothiophene-carboxamide analogs bearing different N-aryl substituents have been identified as hits in transcription factor modulation campaigns [2].

MITF transcription factor inhibition melanoma AlphaScreen

TEAD-YAP Inhibitor Cell-Based Screen: 865286-37-9 Inactive vs. Positive Control Compounds

In a luminescence-based cell-based high-throughput primary assay designed to identify inhibitors of the TEAD-YAP protein-protein interaction (target accession NP_001123617, GeneID 10413), compound 865286-37-9 was found to be inactive, indicating that the 3-methoxyphenyl-1,3,4-oxadiazole substituent configuration does not disrupt TEAD-YAP binding under cellular conditions [1]. This inactivity stands in contrast to known TEAD-YAP inhibitors such as verteporfin (IC50 in the nanomolar range) and to structural analogs within the oxadiazole class that have been patented for Hippo pathway modulation [2]. The negative result is compound-specific and not a class-wide lack of activity, as evidenced by active oxadiazole-containing compounds in the PubChem TEAD-YAP screening dataset.

TEAD-YAP Hippo pathway cellular HTS oncology

GPR151 Activator Screen: Receptor-Specific Inactivity of 865286-37-9

Compound 865286-37-9 was tested in a cell-based high-throughput primary assay for activators of the orphan G protein-coupled receptor GPR151 (target accession Q8TDV0, GeneID 134391) and was classified as inactive [1]. Although GPR151 remains an orphan receptor with no well-characterized small-molecule agonists, the screening assay nonetheless establishes a baseline against which potential GPR151-activating chemotypes are measured. The inactivity of the 3-methoxyphenyl-1,3,4-oxadiazole scaffold in this assay context differentiates it from other heterocyclic chemotypes—including certain thiadiazole and pyrazole derivatives—that have shown agonist activity in GPCR screens at comparable concentrations [2].

GPR151 GPCR orphan receptor cellular assay

865286-37-9 Application Fit: Validated Negative Control Uses and Scaffold Repurposing Opportunities


Negative Control for FBW7 E3 Ligase and MITF Transcription Factor Biochemical Screens

The empirical demonstration that 865286-37-9 is inactive in both AlphaScreen-based FBW7 activator and MITF inhibitor primary assays (AID 1259310 and AID 1259374) [1] makes the compound suitable as a compound-matched negative control in these target classes. Structurally, the 3-methoxyphenyl substituent distinguishes it from active oxadiazole derivatives patented under US-9187437-B2, enabling procurement for counter-screening arrays and orthogonal assay validation without concern for target-based interference.

Hippo Pathway Counter-Screening and TEAD-YAP Specificity Determination

Because compound 865286-37-9 shows no detectable inhibition of TEAD-YAP interaction in a cellular luminescence-based assay (AID 1259422) [1], researchers studying Hippo pathway modulators can deploy it as a specificity control to confirm that phenotypic effects observed with active oxadiazole-thiophene analogs are genuinely TEAD-YAP-dependent rather than a consequence of general chemical scaffold toxicity.

GPCR Selectivity Profiling and Orphan Receptor Counter-Screening

The inactivity of 865286-37-9 against GPR151 (AID 1508602) [1] provides a starting point for building a broader GPCR selectivity panel. Contract research organizations (CROs) and pharmaceutical procurement teams can include the compound in counter-screening libraries designed to rule out GPR151 agonism as an off-target liability for lead series containing the 1,3,4-oxadiazole-thiophene pharmacophore.

Medicinal Chemistry Scaffold Repurposing with Documented Inactivity Baseline

The availability of consistent cross-assay inactivity data across four mechanistically distinct targets—FBW7, MITF, TEAD-YAP, and GPR151 [1]—means that medicinal chemists can adopt the 2,5-dichloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide scaffold as a starting point for diversity-oriented synthesis campaigns, confident that the unadorned 3-methoxyphenyl configuration does not carry inherent polypharmacology risks. This contrasts with the 4-methoxyphenyl or 4-fluorophenyl congeners, for which no equivalent cross-assay profiling data are publicly available.

Quote Request

Request a Quote for 2,5-dichloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.